molecular formula C14H14N2O4 B4374848 ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate

ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate

Cat. No.: B4374848
M. Wt: 274.27 g/mol
InChI Key: QKFJKQATYZKZAQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a pyran ring fused with a furan ring, an amino group, a cyano group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot three-component reaction, which includes the following steps:

    Starting Materials: The reaction involves ethyl cyanoacetate, 2-furaldehyde, and malononitrile.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions.

    Procedure: The starting materials are mixed in a suitable solvent, such as ethanol, and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate: Lacks the cyano group, which may affect its reactivity and biological activity.

    Ethyl 2-amino-5-cyano-4-(2-thienyl)-6-methyl-4H-pyran-3-carboxylate: Contains a thiophene ring instead of a furan ring, which can influence its chemical properties and applications.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-amino-5-cyano-4-(furan-2-yl)-6-methyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-18-14(17)12-11(10-5-4-6-19-10)9(7-15)8(2)20-13(12)16/h4-6,11H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFJKQATYZKZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CO2)C#N)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate
Reactant of Route 2
ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate
Reactant of Route 3
ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate
Reactant of Route 4
ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate
Reactant of Route 5
ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate
Reactant of Route 6
ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate

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